
(4-Ethynylfuran-3-yl)(trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Ethynylfuran-3-yl)(trimethyl)silane is an organosilicon compound with the molecular formula C9H12OSi. This compound is characterized by the presence of a furan ring substituted with an ethynyl group at the 4-position and a trimethylsilyl group at the 3-position. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethynylfuran-3-yl)(trimethyl)silane typically involves the coupling of a furan derivative with an ethynylsilane. One common method is the palladium-catalyzed cross-coupling reaction between 4-bromo-3-trimethylsilylfuran and ethynyltrimethylsilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a palladium catalyst, a base (e.g., triethylamine), and a solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced using hydride donors such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced furan derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl group, where nucleophiles such as halides or alkoxides replace the trimethylsilyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halides (e.g., bromide) or alkoxides (e.g., methoxide) in polar solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Oxidized furan derivatives.
Reduction: Reduced furan derivatives.
Substitution: Substituted furan derivatives with various functional groups.
科学研究应用
(4-Ethynylfuran-3-yl)(trimethyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of bioactive molecules and probes for studying biological processes.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (4-Ethynylfuran-3-yl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethynyl group can undergo cycloaddition reactions, while the trimethylsilyl group can be easily substituted or removed under appropriate conditions. These reactions enable the compound to interact with molecular targets and pathways, facilitating the synthesis of complex molecules.
相似化合物的比较
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH, used in similar applications but with different reactivity.
Triethylsilane: Another organosilicon compound, (C2H5)3SiH, often used as a reducing agent in organic synthesis.
(4-Bromofuran-3-yl)(trimethyl)silane: A precursor in the synthesis of (4-Ethynylfuran-3-yl)(trimethyl)silane.
Uniqueness: this compound is unique due to the presence of both an ethynyl group and a trimethylsilyl group on the furan ring. This combination of functional groups provides versatility in chemical reactions, making it a valuable intermediate in the synthesis of complex organic molecules.
属性
CAS 编号 |
116487-12-8 |
|---|---|
分子式 |
C9H12OSi |
分子量 |
164.28 g/mol |
IUPAC 名称 |
(4-ethynylfuran-3-yl)-trimethylsilane |
InChI |
InChI=1S/C9H12OSi/c1-5-8-6-10-7-9(8)11(2,3)4/h1,6-7H,2-4H3 |
InChI 键 |
MPKOXFIGECWRDQ-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=COC=C1C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


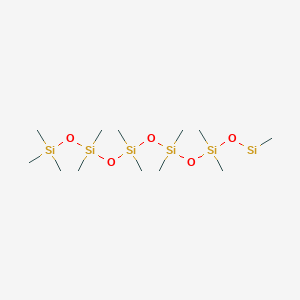
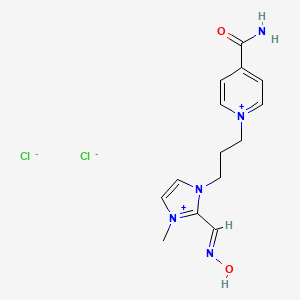
![2-[(2,5-Dimethoxyphenyl)methyl]-3,6-dimethoxy-4-methylbenzonitrile](/img/structure/B14290146.png)
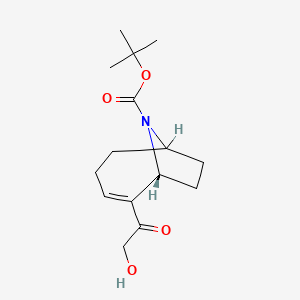
![2'-Bromo-6'-(dibutylamino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B14290155.png)
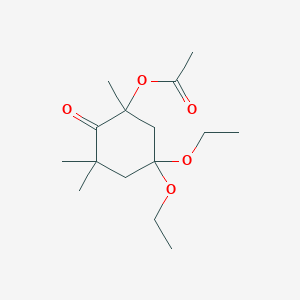
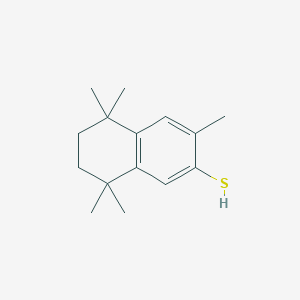
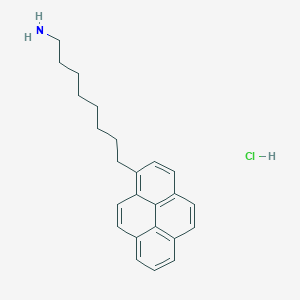
![2,2'-Disulfanediylbis[3-(butan-2-yl)phenol]](/img/structure/B14290164.png)

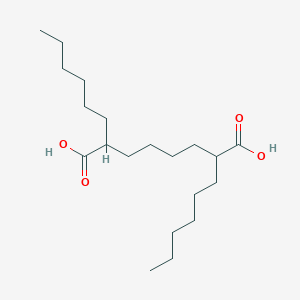

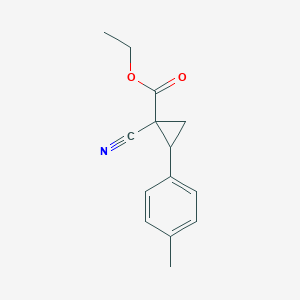
![2,4,8-Trihydroxy-1a,6,8b-trimethyl-1,1a,5,6,8b,9,10,10a-octahydro-3H-cyclopropa[7,8]phenanthro[3,2-b]furan-3-one](/img/structure/B14290211.png)
